(Methylazanediyl)dimethanol
Description
(Methylazanediyl)dimethanol is a nitrogen-containing diol characterized by a central methyl-substituted azanediyl group (N–CH₃) bridged to two methanol (–CH₂OH) units. Derivatives of (Methylazanediyl)dimethanol are synthetically accessible, with samples available for experimental use .
Properties
CAS No. |
22031-26-1 |
|---|---|
Molecular Formula |
C3H9NO2 |
Molecular Weight |
91.11 g/mol |
IUPAC Name |
[hydroxymethyl(methyl)amino]methanol |
InChI |
InChI=1S/C3H9NO2/c1-4(2-5)3-6/h5-6H,2-3H2,1H3 |
InChI Key |
JZSWZDBPGBBRNA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CO)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Dimethylaminoethanol (DMAE)
Molecular Formula: C₄H₁₁NO CAS No.: 108-01-0 Key Properties:
Toxicity :
Structural Differences :
- Lacks the dimethanol backbone, featuring a single ethanol group attached to a dimethylamine (–N(CH₃)₂).
(Ethylenedioxy)dimethanol
Molecular Formula: C₃H₈O₄ CAS No.: 3586-55-8 Key Properties:
Toxicity :
Structural Differences :
- Contains an ethylenedioxy bridge (–O–CH₂–CH₂–O–) instead of a methylazanediyl group.
Cyclohexyl-Substituted Analogs (24CD)
Example: 6,6′-(Cyclohexylazanediyl)bis(methylene)bis(2,4-dimethylphenol) (24CD) Key Properties:
Toxicity :
- Limited data, but bulkier substituents (e.g., cyclohexyl) may reduce acute toxicity by slowing metabolic degradation.
Phenolic Derivatives (24MD)
Example: 6,6′-(Methylazanediyl)bis(methylene)bis(2,4-dimethylphenol) (24MD) Key Properties:
Toxicity :
- No direct toxicity data, but phenolic groups may introduce reactive oxygen species (ROS)-mediated risks.
Comparative Data Table
| Compound | Molecular Formula | CAS No. | Key Properties | Applications | Toxicity Profile |
|---|---|---|---|---|---|
| (Methylazanediyl)dimethanol | Not provided | Not provided | Autophagy induction, research sample | Biomedical studies | Limited data |
| Dimethylaminoethanol | C₄H₁₁NO | 108-01-0 | Corrosive, reactive | Lab reagent, surfactants | Irritant, hazardous |
| (Ethylenedioxy)dimethanol | C₃H₈O₄ | 3586-55-8 | Formaldehyde release, rapid hydrolysis | Biocide, disinfectants | Carcinogen Category 4 |
| 24MD (Phenolic derivative) | C₁₉H₂₃NO₂ | Not provided | Autophagy modulation | Pharmaceutical research | ROS-mediated risks |
Research Findings and Implications
- Structural Impact on Bioactivity: The methylazanediyl group in (Methylazanediyl)dimethanol derivatives enables unique interactions with cellular targets, as seen in 24MD’s autophagy-inducing properties . In contrast, DMAE’s simpler structure limits its biological utility but enhances industrial applicability.
- Hydrolysis and Toxicity: (Ethylenedioxy)dimethanol’s rapid hydrolysis and formaldehyde release contrast sharply with the stability of phenolic derivatives like 24MD, underscoring the role of functional groups in toxicity profiles .
- Market Trends: (Ethylenedioxy)dimethanol’s use in biocides aligns with growing industrial demand, while (Methylazanediyl)dimethanol derivatives remain niche research tools .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
